propargyl-PEG5-t-butyl ester
Overview
Description
Propargyl-PEG5-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of propargyl-PEG5-t-butyl ester is C18H32O7 . Its molecular weight is 360.4 g/mol . The InChI string is InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17 (19)25-18 (2,3)4/h1H,6-16H2,2-4H3 .Chemical Reactions Analysis
The propargyl group in propargyl-PEG5-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of propargyl-PEG5-t-butyl ester is 360.4 g/mol . It has a molecular formula of C18H32O7 . The compound has a topological polar surface area of 72.4 Ų . It has a rotatable bond count of 18 . The compound has a complexity of 367 .Scientific Research Applications
Biomedical Applications
Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, including the propargyl-PEG5-t-butyl ester, show promise in the development of PEG-based bioconjugates for various biomedical applications. These compounds are synthesized with simplicity and high efficiency, offering potential in areas such as drug delivery and tissue engineering (Lu & Zhong, 2010).
Cascade Reaction Mechanisms
Research has explored the use of propargylic esters in metal-catalyzed double migratory cascade reactions. These reactions yield diverse structures, showing the rich and tunable reactivities of propargylic esters in the presence of transition metal catalysts, potentially enabling the synthesis of a variety of functionalized products (Shiroodi & Gevorgyan, 2013).
Chemical Synthesis
The enantioselective propargylic oxidation of benzoyl esters, including propargylic alcohols, has been demonstrated to be feasible, offering a method for the synthesis of enantioselective compounds. This approach utilizes copper-catalyzed acyloxylation of alkynes, important for creating specific chemical structures (Clark, Tolhurst, Taylor, & Swallow, 1998).
Targeted Gene Delivery
The synthesis and application of propargyl amine cored poly(amido amine) (PAMAM) dendrons with ester ends have been investigated for targeted gene delivery. These polymers, when conjugated with poly(ethylene glycol) and epidermal growth factor, have demonstrated potential for enhanced gene transfer efficiency (Yu et al., 2011).
Protection of Functional Groups
Propargyl esters have been used as effective protecting groups for amino, hydroxy, and carboxy functions in chemical syntheses, showcasing their versatility in protecting delicate functional groups during complex reactions (Fukase, Fukase, & Kusumoto, 1999).
Advanced Chemical Reactions
Studies have explored the use of substituted propargylic esters in advanced chemical reactions like ethylene cross-metathesis, leading to the formation of structurally diverse products. Such reactions are crucial in organic synthesis and the development of new materials (Smulik & Diver, 2000).
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17(19)25-18(2,3)4/h1H,6-16H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMNICQRHSVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200103 | |
Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propargyl-PEG5-t-butyl ester | |
CAS RN |
1245823-50-0 | |
Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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